"synthesis and characterization of 4-(Morpholin-4-yl)azepane"
"synthesis and characterization of 4-(Morpholin-4-yl)azepane"
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Morpholin-4-yl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of distinct heterocyclic scaffolds within a single molecular entity is a well-established strategy in medicinal chemistry for exploring novel chemical space and unlocking unique pharmacological profiles. The azepane ring, a seven-membered saturated heterocycle, is a structural motif present in various biologically active compounds, contributing to their unique three-dimensional conformations and receptor interactions.[1][2] Similarly, the morpholine moiety is a privileged structure in drug discovery, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[3][4][5] The target molecule, 4-(Morpholin-4-yl)azepane, integrates these two valuable pharmacophores, presenting a compelling scaffold for investigation in various therapeutic areas, including neuroscience and oncology.[6][7]
This technical guide provides a comprehensive, field-proven framework for the synthesis and characterization of 4-(Morpholin-4-yl)azepane. While direct literature for this specific molecule is limited[8], the proposed methodologies are grounded in robust, well-established chemical transformations and analytical techniques, offering a reliable pathway for its preparation and validation.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 4-(Morpholin-4-yl)azepane identifies the C-N bond between the azepane ring and the morpholine nitrogen as the most strategic disconnection. This bond can be formed through two primary and highly reliable methods: reductive amination or direct N-alkylation.
Caption: Retrosynthetic analysis of 4-(Morpholin-4-yl)azepane.
This guide will focus on the reductive amination pathway (Path A) due to its operational simplicity, high efficiency, and the commercial availability of the starting materials. This method involves the reaction of a ketone (azepan-4-one) with a secondary amine (morpholine) in the presence of a reducing agent to form the target tertiary amine.
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis is a two-step process commencing with commercially available N-Boc-azepan-4-one. The tert-butyloxycarbonyl (Boc) protecting group is utilized to prevent self-condensation of the azepane and to ensure selective reaction at the ketone. The final step involves the removal of the Boc group under acidic conditions.
Caption: Proposed synthetic workflow for 4-(Morpholin-4-yl)azepane.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(morpholin-4-yl)azepane-1-carboxylate
This step employs reductive amination, a robust method for C-N bond formation.[9][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice as it is mild, selective for the iminium ion intermediate, and does not reduce the starting ketone.[11]
Procedure:
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To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add morpholine (1.2 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
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Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
Step 2: Synthesis of 4-(Morpholin-4-yl)azepane (Final Product)
The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).[11]
Procedure:
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Dissolve the purified tert-butyl 4-(morpholin-4-yl)azepane-1-carboxylate (1.0 eq) in DCM (0.2 M) and cool the solution to 0 °C in an ice bath.
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Add trifluoroacetic acid (10 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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Dissolve the residue in water and basify to pH >10 with 2 M NaOH.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(Morpholin-4-yl)azepane.
Characterization and Data Analysis
A comprehensive characterization workflow is essential to confirm the identity, purity, and structure of the synthesized 4-(Morpholin-4-yl)azepane.
Caption: Characterization workflow for 4-(Morpholin-4-yl)azepane.
Quantitative Data Summary
The following table summarizes the expected physicochemical and spectroscopic data for the final product.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| Monoisotopic Mass | 184.1576 g/mol [8] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65-3.75 (t, 4H, -O-CH₂-), 2.60-2.80 (m, 4H, azepane N-CH₂), 2.40-2.60 (m, 4H, morpholine N-CH₂), 1.50-1.90 (m, 5H, azepane ring protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 67.0 (-O-CH₂), 55.0 (azepane C4), 52.0 (azepane N-CH₂), 49.0 (morpholine N-CH₂), 30.0, 28.0 (azepane ring carbons) |
| Mass Spec (ESI+) | m/z 185.16 [M+H]⁺[8] |
| FT-IR (neat, cm⁻¹) | 2920-2950 (C-H stretch), 1115 (C-O-C stretch) |
High-Performance Liquid Chromatography (HPLC)
Due to the basic nature of the tertiary amine, purification and analysis by standard silica gel chromatography can be challenging.[11] Reversed-phase HPLC is a powerful technique for assessing the purity of such compounds.[12]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Conclusion
This technical guide outlines a robust and reproducible strategy for the synthesis and comprehensive characterization of 4-(Morpholin-4-yl)azepane. The proposed two-step synthesis, centered around a reliable reductive amination reaction, provides an efficient route to this novel heterocyclic scaffold. The detailed protocols for synthesis and characterization, including expected data and analytical conditions, furnish researchers in organic synthesis and medicinal chemistry with a solid foundation to access this compound for further biological evaluation and as a building block for the development of new chemical entities.
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